molecular formula C9H8ClN B1593264 4-Chloro-7-methyl-1H-indole CAS No. 61258-70-6

4-Chloro-7-methyl-1H-indole

Cat. No. B1593264
CAS RN: 61258-70-6
M. Wt: 165.62 g/mol
InChI Key: VJAIQOKZWGJPDB-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1H-indole is a chemical compound with the molecular formula C9H8ClN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological and pharmaceutical activities . The intramolecular C (sp 3)-H addition is followed by double-bond isomerization to afford 3-substituted indoles in very good yields .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring . The molecular weight is 165.62 .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been the focus of many researchers in the study of pharmaceutical compounds for many years .


Physical And Chemical Properties Analysis

4-Chloro-7-methyl-1H-indole is a solid at room temperature . It has a density of 1.273±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Biological Activity and Molecular Interactions

  • Indole Derivatives' Biological Properties : The indole nucleus, including derivatives like 4-Chloro-7-methyl-1H-indole, is a crucial component in many natural and synthetic molecules, exhibiting diverse biological activities such as anti-tumor and anti-inflammatory properties. These activities are often linked to their interactions with DNA and proteins (Geetha et al., 2019).
  • Microbial Degradation Pathways : Indole derivatives, including 4-chloroindole, are recognized as environmental pollutants. Microbial degradation pathways for these compounds involve various known and characterized genes (Arora et al., 2015).

Synthesis and Structural Analysis

  • Structural and Synthetic Studies : Novel indole derivatives, including 4-Chloro-7-methyl-1H-indole, have been synthesized and analyzed using techniques like X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT) calculations. These studies help in understanding their bond angles, lengths, and molecular packing (Tariq et al., 2020).
  • Crystallographic Studies : The structural investigations of derivatives of 4-Chloro-7-methyl-1H-indole, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, have been conducted to understand their molecular conformations and intermolecular interactions. Such studies are vital for the development of pharmaceuticals and advanced materials (Yamuna et al., 2010).

Medical and Pharmaceutical Applications

  • Anti-Inflammatory Activities : The anti-inflammatory activity of compounds related to 4-Chloro-7-methyl-1H-indole has been investigated, demonstrating significant potential for medical applications (Osarodion, 2020).
  • HIV Treatment Research : Derivatives of 4-Chloro-7-methyl-1H-indole, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, have been synthesized as key intermediates in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Chloro-7-methyl-1H-indole . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Given the importance of indole derivatives in medicinal chemistry, future research may focus on the development of novel methods of synthesis . The aim is to design polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

4-chloro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAIQOKZWGJPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646683
Record name 4-Chloro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methyl-1H-indole

CAS RN

61258-70-6
Record name 4-Chloro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kehn-Hall, A Narayanan, L Lundberg, G Sampey… - PloS one, 2012 - journals.plos.org
Alphaviruses, including Venezuelan Equine Encephalitis Virus (VEEV), cause disease in both equine and humans that exhibit overt encephalitis in a significant percentage of cases. …
Number of citations: 64 journals.plos.org
K Kehn-Hall, I Guendel, L Carpio, L Skaltsounis… - Virology, 2011 - Elsevier
The HIV-1 protein Tat is a critical regulator of viral transcription and has also been implicated as a mediator of HIV-1 induced neurotoxicity. Here using a high throughput screening assay…
Number of citations: 30 www.sciencedirect.com
A Klásek, K Kořistek, J Polis, J Košmrlj - Tetrahedron, 2000 - Elsevier
Substituted 3-hydroxyquinoline-2,4(1H,3H)-diones 3 were transformed into 3-acyloxy-1,3-dihydro-2H-indol-2-ones 4 and isomeric 4-acyl-1,4-dihydro-3,1-benzoxazin-2-ones 5. The …
Number of citations: 59 www.sciencedirect.com
I Guendel, S Iordanskiy, R Van Duyne… - Journal of …, 2014 - Am Soc Microbiol
… )hydrazone] (6BIOder), 10:5,7-dibromo-1H-indole-2,3-dione 3-oxime (10BIOder), 18:6-chloro-7-methyl-1H-indole-2,3-dione 3-oxime (18BIOder), and 19:4-chloro-7-methyl-1H-indole-2,3…
Number of citations: 30 journals.asm.org

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